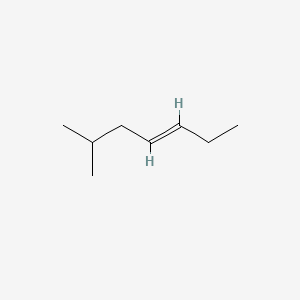

trans-6-Methyl-3-heptene

CAS No.: 97002-55-6

Cat. No.: VC16107716

Molecular Formula: C8H16

Molecular Weight: 112.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97002-55-6 |

|---|---|

| Molecular Formula | C8H16 |

| Molecular Weight | 112.21 g/mol |

| IUPAC Name | (E)-6-methylhept-3-ene |

| Standard InChI | InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h5-6,8H,4,7H2,1-3H3/b6-5+ |

| Standard InChI Key | PMPISKBGRHSPEE-AATRIKPKSA-N |

| Isomeric SMILES | CC/C=C/CC(C)C |

| Canonical SMILES | CCC=CCC(C)C |

Introduction

Physical and Chemical Properties

trans-6-Methyl-3-heptene is a colorless liquid at room temperature with a characteristic alkene odor. Key physical properties include:

| Property | Value | Unit | Source |

|---|---|---|---|

| Boiling Point (Tₖ) | 386.16 | K | |

| Critical Temperature | 562.05 | K | |

| Critical Pressure | 2695.80 | kPa | |

| Enthalpy of Formation | -96.51 | kJ/mol | |

| Viscosity (at 386 K) | 0.0001950 | Pa·s |

Thermodynamic and Kinetic Data

Thermodynamic stability and reactivity are governed by its trans configuration and molecular structure. Key thermodynamic parameters include:

Viscosity data across temperatures reveal a sharp decline from 0.0101457 Pa·s at 159.84 K to 0.0001950 Pa·s at 386.16 K , consistent with typical liquid alkene behavior.

Synthesis and Production Methods

While detailed synthetic routes for trans-6-methyl-3-heptene are sparsely documented in available literature, analogous alkenes are commonly produced via:

-

Dehydration of Alcohols: Acid-catalyzed dehydration of 6-methyl-3-heptanol using sulfuric or phosphoric acid.

-

Elimination Reactions: Base-induced dehydrohalogenation of 6-methyl-3-heptyl halides.

Industrial-scale production likely employs continuous-flow reactors to optimize yield and purity, though specific protocols remain proprietary .

| Supplier | Country | Advantage Index |

|---|---|---|

| CARBONE SCIENTIFIC CO.,LTD | United Kingdom | 30 |

| 3B Scientific Corporation | United States | 47 |

| ChemSampCo, Inc. | United States | 60 |

These suppliers prioritize high-purity grades (≥95%) for research and industrial applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume